molecular formula C23H21N5O3S B11293559 N-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11293559
M. Wt: 447.5 g/mol
InChI Key: DCGJFOUXBQDVIL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a methylphenylmethyl group, and a dihydropteridinyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps. The starting materials include 4-methoxyaniline, 4-methylbenzyl chloride, and 2-mercaptoacetic acid. The synthetic route can be summarized as follows:

    Step 1: Nucleophilic substitution reaction between 4-methoxyaniline and 4-methylbenzyl chloride to form N-(4-methoxyphenyl)-N-(4-methylbenzyl)amine.

    Step 2: Cyclization of N-(4-methoxyphenyl)-N-(4-methylbenzyl)amine with 2-mercaptoacetic acid to form the dihydropteridinyl sulfanyl intermediate.

    Step 3: Acetylation of the intermediate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-methoxyphenyl)carbamate
  • 4-methoxyphenyl N-(4-methylphenyl)carbamate
  • Cyclohexyl N-(4-methoxyphenyl)carbamate

Uniqueness

N-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it valuable for various research and industrial purposes.

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N5O3S/c1-15-3-5-16(6-4-15)13-28-22(30)20-21(25-12-11-24-20)27-23(28)32-14-19(29)26-17-7-9-18(31-2)10-8-17/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

DCGJFOUXBQDVIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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